molecular formula C23H18N2O4 B2921437 (E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide CAS No. 1321966-66-8

(E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B2921437
CAS No.: 1321966-66-8
M. Wt: 386.407
InChI Key: JEDIMTDUYZJUIX-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-Benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide is a synthetic acrylamide derivative of interest in medicinal chemistry and materials science research. Its molecular structure incorporates key functional groups, including an acrylamide backbone and a 4-nitrophenyl moiety, which are often utilized in the design of targeted covalent inhibitors . Such inhibitors are a prominent class in drug discovery for their ability to form irreversible bonds with target proteins, such as kinases, leading to prolonged pharmacodynamic effects . The reactivity of the acrylamide group towards thiols, particularly cysteine residues, can be tuned through molecular design, making compounds like this valuable for developing selective chemical probes and therapeutics . Beyond pharmaceutical applications, acrylamide derivatives are extensively investigated in materials science for creating high-refractive-index polymers. These compounds can act as monomers that polymerize to form hydrogels with specific optical properties, which have potential applications in the development of advanced ophthalmic implants and other optical devices . Furthermore, structurally related acrylamides have demonstrated significant potential as corrosion inhibitors for metals like copper in acidic environments, protecting the metal surface through adsorption mechanisms . Researchers can leverage (E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide as a versatile building block for exploring these diverse fields. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-16-7-13-21(20(15-16)23(27)18-5-3-2-4-6-18)24-22(26)14-10-17-8-11-19(12-9-17)25(28)29/h2-15H,1H3,(H,24,26)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDIMTDUYZJUIX-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-benzoyl-4-methylaniline and 4-nitrobenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 2-benzoyl-4-methylaniline and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate (E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylonitrile.

    Hydrolysis: The intermediate is then subjected to hydrolysis under acidic or basic conditions to yield the final product, (E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, synthetic methods, physical properties, and applications:

Compound Substituents Yield Melting Point Key Applications/Findings References
(E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide 2-benzoyl-4-methylphenyl (amide), 4-nitrophenyl (β-position) N/A* N/A* Hypothesized anticancer activity (based on structural analogs)
(E)-N-benzyl-N-(2-formylphenyl)-3-(4-nitrophenyl)acrylamide (III-54h) Benzyl, 2-formylphenyl (amide), 4-nitrophenyl (β-position) 52% N/A Medicinal chemistry intermediate; synthesized via cyclohexane/ethyl acetate elution
N-(4-nitrophenyl)acrylamide 4-nitrophenyl (amide) 65% 172°C Polymer precursor; lower yield due to nitro group’s electron-withdrawing effects
(E)-3-(4-nitrophenyl)-N-(2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)acrylamide (29) Tetrahydroacridine-amine (amide), 4-nitrophenyl (β-position) 69.54% 215–217°C Anticancer activity; characterized by HRMS and NMR
NEA1 (3-(4-nitrophenyl)-N-phenylacrylamide) Phenyl (amide), 4-nitrophenyl (β-position) N/A N/A Dual MAO-B and BACE1 inhibitor; IC₅₀ = 1.2 µM (MAO-B), 3.8 µM (BACE1)
Poly(N-(4-nitrophenyl)acrylamide) (3b) 4-nitrophenyl (polymer backbone) 64% N/A High thermal stability; used in energy-efficient materials

Notes:

  • Key Trends: Nitro Group Impact: The 4-nitrophenyl group consistently reduces yields in polymerization (e.g., 64% for 3b vs. 80% for trifluoromethyl analogs) due to electron-withdrawing effects . Biological Activity: Acrylamides with aromatic amide substituents (e.g., tetrahydroacridine in compound 29) show potent anticancer activity, suggesting the benzoyl group in the target compound may enhance DNA intercalation .

Research Findings and Implications

Synthetic Challenges : The 4-nitrophenyl group complicates polymerization and coupling reactions, requiring optimized conditions (e.g., triethylamine in DCM) to improve yields .

Nitro Position: Para-substitution on the phenyl ring maximizes electronic effects, critical for charge-transfer interactions in polymers and bioactivity .

Therapeutic Potential: Analogs like compound 29 and NEA1 validate acrylamides as promising scaffolds for multitarget drug design, warranting further investigation into the target compound’s anticancer and neuroprotective effects .

Biological Activity

(E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and mechanism of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring an acrylamide backbone with benzoyl and nitrophenyl substituents. Its molecular formula is C18H16N2O3, and it possesses significant lipophilicity, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. The minimum inhibitory concentration (MIC) values indicate its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of (E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus5.010.0
Escherichia coli8.016.0
Pseudomonas aeruginosa12.024.0
Candida albicans15.030.0

The compound exhibited strong activity against Staphylococcus aureus, with a reported MIC of 5 µg/mL, showcasing its potential as an antibacterial agent .

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it possesses significant cytotoxicity, with IC50 values ranging from 20 to 40 µM across different cell lines.

Table 2: Cytotoxicity of (E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide

Cell LineIC50 (µM)
HeLa25
MCF-730
A54935

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased viability in treated cells .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of several derivatives, including (E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide. The findings demonstrated that this compound significantly inhibited biofilm formation in Staphylococcus aureus, indicating its potential utility in treating biofilm-associated infections .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects against breast cancer cells (MCF-7). The study revealed that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.